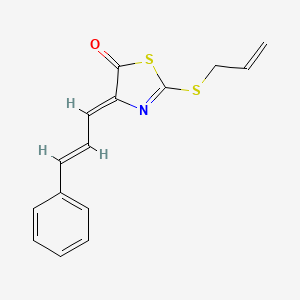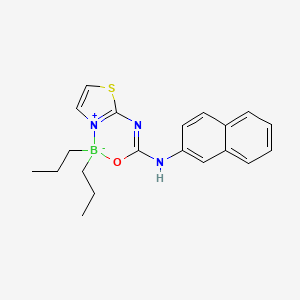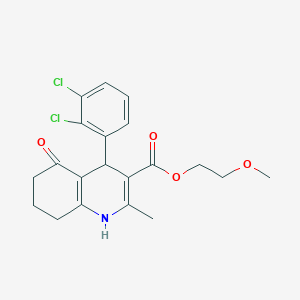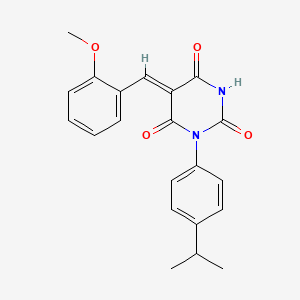![molecular formula C15H13N3O2 B5134357 3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)
3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPMD and has shown promising results in a variety of research areas, including neurology, oncology, and immunology.
Aplicaciones Científicas De Investigación
MPMD has been studied for its potential applications in various scientific research areas. In neurology, MPMD has been shown to have neuroprotective effects against oxidative stress and inflammation. In oncology, MPMD has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, MPMD has been shown to modulate the immune response and reduce inflammation. These findings suggest that MPMD has potential therapeutic applications in these research areas.
Mecanismo De Acción
The mechanism of action of MPMD is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, MPMD has been shown to activate the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense. In oncology, MPMD has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In immunology, MPMD has been shown to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation. These findings suggest that MPMD has multiple targets and can modulate various signaling pathways.
Biochemical and physiological effects:
MPMD has been shown to have various biochemical and physiological effects in vitro and in vivo. In neurology, MPMD has been shown to reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. In oncology, MPMD has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In immunology, MPMD has been shown to reduce inflammation and modulate the immune response. These findings suggest that MPMD has potential therapeutic applications in these research areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in various research areas, and its mechanism of action is well-characterized. However, there are also some limitations to using MPMD in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for research on MPMD. In neurology, further studies are needed to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. In oncology, further studies are needed to investigate its potential as a chemotherapeutic agent and its efficacy in animal models of cancer. In immunology, further studies are needed to investigate its potential as an immunomodulatory agent and its efficacy in animal models of autoimmune diseases. Additionally, further studies are needed to investigate its potential toxicity and side effects, and to optimize its pharmacokinetics for clinical use.
Conclusion:
In conclusion, 3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol is a chemical compound that has shown promising results in various scientific research areas. Its potential therapeutic applications in neurology, oncology, and immunology make it an attractive target for further research. However, its potential toxicity and side effects need to be further studied, and its pharmacokinetics need to be optimized for clinical use. Overall, MPMD is a promising compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of MPMD involves the reaction between 3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazole-5-carbaldehyde and 3-hydroxybenzyl alcohol. The reaction takes place in the presence of a catalyst and yields MPMD as a white solid. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
3-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-4-3-7-16-14(10)15-17-13(20-18-15)9-11-5-2-6-12(19)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDQJLMYHOROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)

![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)

![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![[1-(2,4-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B5134344.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide hydrochloride](/img/structure/B5134352.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)

